molecular formula C10H18O3 B074736 2-Methylbutanoic anhydride CAS No. 1519-23-9

2-Methylbutanoic anhydride

Cat. No.: B074736
CAS No.: 1519-23-9
M. Wt: 186.25 g/mol
InChI Key: WRTPVONNQPWNRH-UHFFFAOYSA-N
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Description

2-Methylbutanoic anhydride, also known as isovaleric anhydride or iso-pentanoic anhydride, is an organic compound with the molecular formula C₁₀H₁₈O₃. It is a derivative of 2-methylbutanoic acid and is classified as an acid anhydride. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutanoic anhydride can be synthesized through the reaction of 2-methylbutanoic acid with acetic anhydride or by the dehydration of 2-methylbutanoic acid using a dehydrating agent such as phosphorus pentoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 2-methylbutanoic acid with acetic anhydride in the presence of a catalyst. The process involves heating the reactants to a specific temperature to facilitate the formation of the anhydride. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-methylbutanoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.

    Aminolysis: Primary or secondary amines, often under mild heating.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Major Products:

    Hydrolysis: 2-Methylbutanoic acid.

    Alcoholysis: 2-Methylbutanoate esters.

    Aminolysis: 2-Methylbutanamide.

    Reduction: 2-Methylbutanol.

Scientific Research Applications

2-Methylbutanoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in the study of metabolic pathways.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylbutanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivative.

Comparison with Similar Compounds

    Acetic anhydride: Similar in reactivity but derived from acetic acid.

    Propanoic anhydride: Another acid anhydride with similar properties but derived from propanoic acid.

    Butanoic anhydride: Derived from butanoic acid, with comparable reactivity.

Uniqueness: 2-Methylbutanoic anhydride is unique due to its branched structure, which imparts distinct reactivity and properties compared to its linear counterparts. This branching can influence the steric and electronic effects in chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

2-methylbutanoyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPVONNQPWNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934363
Record name 2-Methylbutanoic anhydride
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-23-9
Record name 2-Methylbutyric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-, 1,1'-anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 1,1'-anhydride
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Record name 2-Methylbutanoic anhydride
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Record name 2-methylbutyric anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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